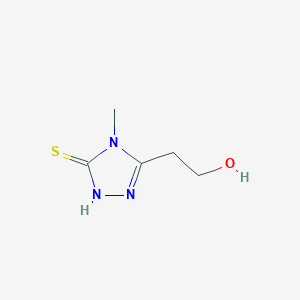

2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol

Overview

Description

2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, or 4-methyl-5-sulfanyl-4H-1,2,4-triazole (MST), is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MST has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. In addition, MST has been investigated for its ability to modulate key metabolic pathways involved in energy metabolism, glucose homeostasis, and lipid metabolism. This review provides an overview of the synthesis of MST, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Medicine: Antimicrobial and Antifungal Agent

1,2,4-Triazole derivatives have been recognized for their potent antimicrobial and antifungal properties . The sulfur and nitrogen atoms present in the triazole ring of “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” can interact with enzymes or structural proteins within microbial cells, disrupting their function and leading to cell death. This makes the compound a candidate for developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.

Agriculture: Pesticide Development

In agriculture, triazole compounds are often used in the synthesis of pesticides . The specific structure of “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could be explored for its potential use in creating pesticides with a novel mode of action, which could be particularly useful in combating pests that have developed resistance to existing chemicals.

Industry: Chemical Synthesis

The triazole ring is a common motif in various industrial chemical processes. It can serve as a building block for the synthesis of dyes, polymers, and other industrial materials . The compound could be utilized in catalysis or as an intermediate in organic synthesis, contributing to the production of materials with enhanced properties.

Environmental Science: Bioremediation

Triazole derivatives have shown potential in environmental applications, particularly in bioremediation efforts to degrade pollutants . The compound’s chemical structure may allow it to bind to contaminants, facilitating their breakdown by environmental microorganisms, thus helping to clean up contaminated sites.

Biochemistry: Enzyme Inhibition

In biochemistry, triazole derivatives are known to act as enzyme inhibitors . “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could be investigated for its ability to inhibit specific enzymes, which is valuable in understanding metabolic pathways and could lead to the development of therapeutic agents for diseases where enzyme regulation is disrupted.

Pharmacology: Drug Development

The triazole core is present in many pharmacologically active compounds. It can contribute to the binding affinity and specificity of drugs targeting various receptors or enzymes . Research into the pharmacological applications of “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name |

3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-8-4(2-3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGYYARFNDZAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |

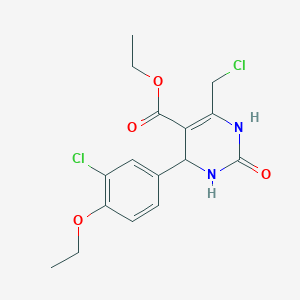

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)

![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)

![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)

![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)